Creatine citrate

Description

Properties

IUPAC Name |

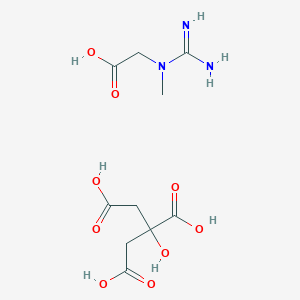

2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2H2,1H3,(H3,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBREGJRSROLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

331942-94-0, 331942-93-9 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331942-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331942-94-0, 177024-62-3 | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[carbamimidoyl(methyl)amino]acetic acid citrate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Creatine Citrate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Synthesis, and Analysis of Creatine (B1669601) Citrate (B86180) Variants

This technical guide provides a comprehensive overview of creatine citrate, focusing on its chemical identifiers, physicochemical properties, and relevant experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical aspects of this popular creatine salt.

Chemical Identification and Molecular Formula

This compound exists in several stoichiometric forms, which has led to some ambiguity in its classification. The most common forms are monocreatine, dicreatine, and trithis compound. The properties of each are distinct, and it is crucial to differentiate between them for accurate research and development.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Monothis compound | 177024-62-3, 440632-86-0[1][2] | C₁₀H₁₇N₃O₉ | 323.26[1] |

| Dithis compound | 331942-93-9 (from supplier data) | C₁₄H₂₆N₆O₁₁ | 454.39[3] |

| Trithis compound | Not definitively assigned; often associated with 177024-62-3[4] | C₁₈H₃₅N₉O₁₃ | 585.52[5] |

Note: The CAS number 177024-62-3 is frequently used for various forms of this compound in commercial listings, leading to potential confusion. Researchers should verify the specific stoichiometry of the material being used.

Physicochemical Properties

The different forms of this compound exhibit varying physical and chemical properties, most notably in their melting points and aqueous solubility. These characteristics are critical for formulation development and bioavailability studies.

| Property | Monothis compound | Dithis compound | Trithis compound | Creatine Monohydrate (for comparison) |

| Appearance | White crystalline powder | White to off-white powder | White powder | White crystalline powder |

| Melting Point | 112-114 °C | ~146 °C | 148-154 °C | ~255 °C (decomposes)[6] |

| Solubility in Water | Higher than Creatine Monohydrate | 27.29 mg/mL (at 25 °C)[7] | 29 g/L (at 20 °C)[8] | 14 g/L (at 20 °C) |

| pH of Saturated Solution | Acidic | Acidic | ~3.2 | ~7.0 |

Synthesis and Metabolic Pathways

Chemical Synthesis of this compound

The synthesis of dicreatine and trithis compound involves the reaction of creatine monohydrate with citric acid in a solvent, typically anhydrous methanol. The stoichiometry of the reactants is adjusted to produce the desired salt form.

A general workflow for the synthesis is presented below:

References

- 1. This compound | 177024-62-3 [chemnet.com]

- 2. This compound | 440632-86-0 [chemicalbook.com]

- 3. Dithis compound | C14H26N6O11 | CID 25116575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. parchem.com [parchem.com]

- 5. Trithis compound [chemicalbook.com]

- 6. Temporary title [webprod.hc-sc.gc.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthesis and Characterization of Creatine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) citrate (B86180), a salt formed from creatine and citric acid, is a popular alternative to creatine monohydrate in the dietary supplement market, primarily due to its enhanced solubility in water.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of creatine citrate, offering detailed experimental protocols and data for researchers, scientists, and professionals in drug development. The information compiled herein is drawn from scientific literature and patent documents to ensure a thorough and accurate presentation.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of creatine (or creatine monohydrate) with citric acid in a suitable solvent. The stoichiometry of the reactants can be varied to produce different forms of this compound, such as dithis compound and trithis compound.[3]

Experimental Protocol for Synthesis of Dicreatine and Trithis compound

The following protocols are adapted from a patented method for the synthesis of dicreatine and trithis compound.[3]

Materials:

-

Creatine Monohydrate

-

Anhydrous Citric Acid

-

Anhydrous Methanol (B129727)

Equipment:

-

Glass reactor with stirring mechanism

-

Filtration apparatus (e.g., centrifuge or Büchner funnel)

-

Drying oven

Procedure for Dithis compound (2:1 Creatine to Citric Acid Ratio):

-

Reaction Setup: Charge a reactor with a suitable volume of anhydrous methanol.

-

Dissolution of Citric Acid: With continuous stirring, add anhydrous citric acid to the methanol. For a large-scale reaction, one might use 2,400 gallons of anhydrous methanol and add 1,315 kg (6,845 moles) of citric acid.[3] Continue stirring for 30 minutes after the complete addition of citric acid.

-

Addition of Creatine Monohydrate: While maintaining agitation, add creatine monohydrate to the methanol/citric acid mixture. To achieve a 2:1 stoichiometric ratio, 2,041 kg (13,686 gram-moles) of creatine monohydrate would be added to the previously mentioned quantity of citric acid.[3]

-

Reaction: Continue stirring the mixture for approximately four hours.

-

Isolation: Filter the crystallized dithis compound product from the reaction mixture using a centrifuge.

-

Washing: Wash each centrifuge load with anhydrous methanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the solid product at 45°C (±5°C) until the loss on drying (LOD) is less than 3%.

-

Milling: Grind the dried product to a free-flowing powder and package appropriately.

Procedure for Trithis compound (3:1 Creatine to Citric Acid Ratio):

-

Reaction Setup: Charge a clean reactor with 5 liters of anhydrous methanol.

-

Dissolution of Citric Acid: With stirring, add 500 grams (2.6 moles) of anhydrous citric acid to the methanol and stir for 30 minutes.[3]

-

Addition of Creatine Monohydrate: Add 1,163 grams (7.8 moles) of creatine monohydrate to the citric acid/methanol mixture.

-

Reaction: Stir the mixture for approximately four hours.

-

Isolation and Washing: Filter the product and wash it with methanol.

-

Drying: Dry the finished product.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and physicochemical properties. The following are key analytical techniques employed for this purpose.

Physicochemical Properties

This compound is typically a white or off-white crystalline powder.[4] One of the primary advantages of this compound is its increased solubility in water compared to creatine monohydrate.[1]

Table 1: Physicochemical Properties of this compound Forms

| Property | Dithis compound | Trithis compound | Reference |

| Appearance | White Crystalline Powder | White Crystalline Powder | [4] |

| Melting Point | Approx. 146 °C | Approx. 154 °C | [3] |

| Creatine Content | Approx. 57.7% | Approx. 67.2% | [3] |

| Solubility in Water at 20°C | 29 g/L | Not Specified | [1] |

| pH of Saturated Solution | Not Specified | 3.2 | [1] |

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound and confirming the formation of the salt.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried this compound sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

A German patent describes addition and/or complex compounds of creatine and citric acid having characteristic bands in the IR spectrum (KBr) at ν = 3425 (±5) cm⁻¹ (s), 1624 (±5) cm⁻¹ (m-s), and 1247 (±5) cm⁻¹ (m).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound and to assess its purity.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for quantifying its creatine content. It is also used to detect and quantify related substances, particularly the degradation product creatinine (B1669602).

Experimental Protocol for HPLC Analysis:

A variety of HPLC methods have been developed for the analysis of creatine. A typical reversed-phase HPLC method would involve the following:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent to a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 column is commonly used.

-

Mobile Phase: A buffered aqueous solution, often with an organic modifier like acetonitrile. For example, a mobile phase of 0.045 M ammonium (B1175870) sulfate (B86663) in water has been used.[9][10] The pH of the mobile phase can be critical for achieving good separation, especially between creatine and creatinine.[11][12]

-

Detection: UV detection at a low wavelength, such as 205 nm or 210 nm.[9][10][14][15]

-

-

Data Analysis: Quantify the creatine peak area against a standard curve prepared from a creatine reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the analysis of creatine and its metabolites.

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Similar to HPLC, prepare a dilute solution of the this compound sample.

-

LC Conditions: Employ a suitable LC method, such as one using a hydrophilic interaction liquid chromatography (HILIC) column for better retention of polar analytes like creatine.[16][17] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is often used.[18]

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Fragmentation: Collision-induced dissociation (CID) is used to fragment the protonated molecular ion of creatine. The resulting fragment ions are monitored for quantification.

-

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are used to study the thermal properties of this compound, including its melting point, decomposition temperature, and thermal stability.[9][19][20][21][22][23]

Experimental Protocol for Thermal Analysis:

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample into an appropriate sample pan (e.g., aluminum).

-

Data Acquisition:

-

DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow as a function of temperature.

-

TGA: Heat the sample at a constant rate under a nitrogen atmosphere and record the mass loss as a function of temperature.

-

Thermal analysis of a coamorphous 1:1 formulation of creatine and citric acid showed that the material is thermally stable up to 129 °C, with a two-step decomposition profile corresponding to the decomposition of citric acid followed by creatine.[19]

Data Presentation

Table 2: Summary of Analytical Characterization Data for this compound

| Analytical Technique | Parameter | Observed Value/Characteristic | Reference |

| FTIR (KBr) | Characteristic Bands | 3425 (±5) cm⁻¹, 1624 (±5) cm⁻¹, 1247 (±5) cm⁻¹ | [5] |

| Melting Point (DSC) | Dithis compound | Approx. 146 °C | [3] |

| Trithis compound | Approx. 154 °C | [3] | |

| Solubility (Water, 20°C) | This compound | 29 g/L | [1] |

| Stability (Solid State, 40°C) | Trithis compound | 770 ppm creatinine after 28 days | [1] |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocols, derived from established literature, offer a solid starting point for laboratory-scale preparation. The characterization data and methodologies presented are crucial for ensuring the quality, purity, and desired physicochemical properties of the final product. For researchers and developers, a thorough understanding of these processes is paramount for the successful development and application of this compound in various formulations.

References

- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical characterization of creatine N-methylguanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6211407B1 - Dithis compound and trithis compound and method of making same - Google Patents [patents.google.com]

- 4. What is this compound - Properties & Specifications [eleph-citrics.com]

- 5. DE10065478C1 - Creatine / citric acid compound, process for its preparation and use - Google Patents [patents.google.com]

- 6. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hmdb.ca [hmdb.ca]

- 9. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US7301051B2 - Creatine salts and method of making same - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. brieflands.com [brieflands.com]

- 13. A simple HPLC method with pulsed EC detection for the analysis of creatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 15. lcms.cz [lcms.cz]

- 16. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]

- 17. Development and validation of a fast LC-MS/MS method for the quantitation of creatine and taurine in sports supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 22. researchgate.net [researchgate.net]

- 23. tainstruments.com [tainstruments.com]

A Technical Guide to the Mechanochemical Synthesis of Creatine Citric Acid Cocrystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanochemical synthesis of creatine (B1669601) citric acid cocrystals (c-CCA). This novel formulation offers significantly improved physicochemical properties compared to commercially available creatine supplements, making it a promising candidate for advanced drug development and nutraceutical applications. This document details the experimental protocols for its synthesis and characterization, presents quantitative data in a comparative format, and illustrates key processes through logical diagrams.

Introduction

Creatine is a widely used dietary supplement known for its ergogenic effects. However, its most common form, creatine monohydrate, suffers from low aqueous solubility, which can impact its bioavailability and ease of use.[1][2] While more soluble forms like creatine hydrochloride exist, they often come with the drawback of high acidity, leading to potential dental health issues and an unpleasant taste.[1][2] The 1:1 creatine:citric acid cocrystal (c-CCA) presents a solution to these challenges by significantly enhancing solubility while maintaining a less acidic profile.[1][2] Mechanochemistry, an efficient and scalable green synthesis method, has been successfully employed to produce these cocrystals.[3][4] This guide focuses on the mechanochemical pathways to synthesize and characterize c-CCA.

Physicochemical Properties of Creatine Citric Acid Cocrystals

The mechanochemical synthesis of creatine and citric acid yields a cocrystal with demonstrably superior properties compared to its precursors. A key advantage is the substantial increase in aqueous solubility.

| Property | Creatine Monohydrate | Creatine Citric Acid Cocrystal (c-CCA) | Reference |

| Aqueous Solubility | 13.3(6) g/L | 32.0(8) g/L | [1][2] |

| Acidity | - | ~10x less acidic than creatine hydrochloride | [1][2] |

Table 1: Comparative Physicochemical Properties

Experimental Protocols

Materials

-

Creatine Monohydrate

-

Anhydrous Citric Acid

-

Citric Acid Monohydrate

-

Deionized Water

Preparation of Anhydrous Creatine

Anhydrous creatine can be prepared by dehydrating creatine monohydrate at 373 K (100 °C) for 3 hours. The completion of dehydration should be confirmed using thermogravimetric analysis (TGA).[3]

Mechanochemical Synthesis of Creatine Citric Acid Cocrystals (c-CCA)

The synthesis of c-CCA can be achieved through liquid-assisted grinding (LAG). This method involves the milling of creatine and citric acid in the presence of a small amount of water, which acts as a catalyst for cocrystallization.

Protocol:

-

Combine equimolar amounts of creatine monohydrate (149 mg, 1.00 mmol) and anhydrous citric acid (192 mg, 1.00 mmol) in a stainless-steel milling canister.[1]

-

Add one stainless-steel ball bearing (4.0 g) to the canister.[1]

-

Mill the mixture for 30 minutes at a frequency of 30 Hz.[1]

-

The resulting product will be a sticky solid, which should be left to dry under ambient conditions for 24 hours to yield the dry, crystalline c-CCA.[1]

Alternatively, the same cocrystal can be produced by milling anhydrous creatine with citric acid monohydrate, or by milling both creatine monohydrate and citric acid monohydrate together.[1]

Synthesis of Coamorphous Creatine Citric Acid (a-CCA)

Under dry conditions, mechanochemical synthesis yields a coamorphous formulation (a-CCA), which can be considered an intermediate that converts to the crystalline form upon exposure to humidity.[3][5]

Protocol:

-

Combine equimolar amounts of anhydrous creatine (131 mg, 1.00 mmol) and anhydrous citric acid (192 mg, 1.00 mmol) in a stainless-steel milling canister.[1]

-

Add one stainless-steel ball bearing (4.0 g) to the canister.[1]

-

Mill the mixture for 30 minutes at a frequency of 30 Hz.[1]

-

The resulting fine powder is the coamorphous a-CCA and should be handled under a dry, inert atmosphere (e.g., in a drybox) to prevent crystallization.[1]

Characterization Methods

A suite of analytical techniques is employed to confirm the formation of the cocrystal and to determine its physicochemical properties.

Powder X-Ray Diffraction (PXRD)

PXRD is essential for confirming the crystalline structure of the product and distinguishing it from the starting materials and the coamorphous intermediate.

Protocol:

-

Gently grind the sample material.

-

Pack the sample into a borosilicate capillary (0.5 mm diameter).

-

Collect diffraction data at room temperature, typically over a 2θ range of 0-25°. For detailed structure solution and refinement, a longer collection time (e.g., 24 hours) may be necessary.[5]

-

Rotate the capillary during measurement to improve particle statistics.[5]

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the cocrystal and to confirm the stoichiometry of the components.

Protocol:

-

Place a sample of c-CCA in an alumina (B75360) crucible.

-

Heat the sample from 25 °C to 1000 °C at a heating rate of 10 °C/min.

-

Maintain a constant flow of nitrogen gas during the analysis.

Differential Scanning Calorimetry (DSC)

DSC is employed to investigate the thermal transitions, such as melting and decomposition, of the cocrystal.

Protocol:

-

Hermetically seal a sample of c-CCA in an aluminum pan.

-

Heat the sample from 30 °C to 140 °C at a rate of 10 °C/min under a constant flow of nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the chemical bonding and functional groups within the cocrystal, helping to confirm the presence of both creatine and citric acid.

Protocol:

-

Prepare a sample by grinding 1 mg of the cocrystal with 100 mg of KBr.

-

Press the mixture into a pellet.

-

Collect the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is utilized to determine the aqueous solubility of the cocrystal.

Protocol:

-

Prepare saturated solutions of both creatine monohydrate and c-CCA in deionized water.

-

Collect 1H NMR spectra of the solutions using a 500 MHz spectrometer with a variable temperature probe.

-

Employ a 45° pulse and a 10-second relaxation delay, with 16 scans per measurement.

Process and Characterization Workflows

The following diagrams illustrate the experimental workflow for the synthesis of creatine citric acid cocrystals and the logical flow of their characterization.

References

A Technical Guide to the Physicochemical Properties of Creatine Citrate for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601), a nitrogenous organic acid pivotal to cellular energy metabolism, is a cornerstone of research in sports nutrition and clinical therapeutics. While creatine monohydrate is the most studied form, alternative salts such as creatine citrate (B86180) have been developed to enhance physicochemical properties like solubility. This technical guide provides an in-depth overview of the core physicochemical characteristics of creatine citrate, offering valuable data and methodologies for researchers and drug development professionals.

Physicochemical Properties

This compound is a compound formed between creatine and citric acid. Its properties can vary depending on the molar ratio of creatine to citrate (e.g., trithis compound, dithis compound). For the purpose of this guide, "this compound" will refer to the forms discussed in the cited literature.

Table 1: Quantitative Physicochemical Data for this compound and Related Compounds

| Property | This compound | Creatine Monohydrate | Notes |

| Molecular Formula | C10H17N3O9 (1:1 compound) | C4H11N3O3 | The formula for this compound can vary based on the salt form (e.g., trithis compound).[1] |

| Appearance | White crystalline powder | White crystalline powder | [1] |

| Solubility in Water | 29 g/L at 20°C (for trithis compound)[2] | 14 g/L at 20°C[2] | The solubility of creatine salts is generally higher than creatine monohydrate due to the pH-lowering effect of the acidic moiety.[2][3] |

| pH of Saturated Solution | 3.2 (for trithis compound) | ~7.0[2] | The acidic nature of the citrate component contributes to a lower pH.[2][3] |

| Melting Point | 112-114°C (for a 1:1 salt)[4] | ~295 °C (decomposes) | Different creatine-citric acid compounds exhibit varying melting points, such as 145-150°C for a dicreatine/citric acid compound.[4][5] |

| Stability in Solution | Less stable than creatine monohydrate at lower pH.[2] | Relatively stable at neutral pH, but degrades to creatinine (B1669602) at lower pH.[2][6] | Trithis compound showed creatinine levels of 770 ppm after 28 days of storage at 40°C.[2] In aqueous solution, di-creatine citrate can dissociate and recrystallize as creatine monohydrate.[7][8] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a common method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in deionized water at a controlled temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

0.45 µm syringe filters

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 HPLC column

-

Mobile phase (e.g., 10 mmol/L sodium dihydrogen phosphate (B84403) solution)[9]

-

Creatine standard for calibration

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

After incubation, allow the suspension to settle.

-

Centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter.[9]

-

Dilute the filtered, saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantify the creatine concentration in the diluted sample using a validated HPLC method with a standard curve prepared from a creatine standard.[9][10]

-

Calculate the solubility based on the measured concentration and the dilution factor, expressed in g/L.

Melting Point Determination (Capillary Method)

This protocol describes the standard method for determining the melting point of a solid crystalline compound.

Objective: To determine the temperature range over which this compound melts.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[11][12]

-

Calibrated thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[13]

-

Compact the sample at the bottom of the tube by tapping it gently or dropping it through a long glass tube.[14]

-

Place the capillary tube in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[12]

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[12]

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting).

-

The recorded range is the melting point of the sample. A narrow range (0.5-1.0°C) typically indicates a pure compound.[11]

Stability Assessment in Aqueous Solution (HPLC Method)

This protocol is for evaluating the degradation of this compound to creatinine in an aqueous solution over time.

Objective: To quantify the degradation of this compound in solution under specific storage conditions.

Materials:

-

This compound

-

Deionized water or appropriate buffer solutions

-

Temperature-controlled incubator or refrigerator

-

Sealed vials

-

HPLC system with UV detector

-

C18 HPLC column

-

Mobile phase suitable for separating creatine and creatinine (e.g., 0.045 M ammonium (B1175870) sulfate (B86663) in water)[15]

-

Creatine and creatinine standards for calibration

Procedure:

-

Prepare a solution of this compound of a known concentration in the desired aqueous medium (e.g., deionized water, buffered to a specific pH).

-

Dispense the solution into several sealed vials to prevent evaporation.

-

Store the vials under controlled conditions (e.g., room temperature at 25°C or refrigerated at 4°C).[8]

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, etc.), remove a vial for analysis.

-

If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

-

Inject the sample into the HPLC system and quantify the concentrations of both creatine and its primary degradation product, creatinine, using standard curves.[10][15]

-

Plot the concentration of creatine versus time to determine the degradation kinetics.

Visualizations

Creatine Metabolism and Energy Shuttle

The primary physiological role of creatine is its involvement in the phosphocreatine (B42189) (PCr) system, which acts as a temporal and spatial energy buffer in cells with high and fluctuating energy demands, such as skeletal muscle and neurons.[[“]]

Caption: Endogenous synthesis and cellular metabolism of creatine.

Anabolic Signaling Pathway Influenced by Creatine

Research suggests that creatine supplementation may influence muscle protein synthesis through anabolic signaling pathways, such as the Akt/mTOR pathway.[17][18]

Caption: Potential influence of creatine on the Akt/mTOR anabolic signaling pathway.

General Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive physicochemical profiling of a research compound like this compound.

Caption: A generalized experimental workflow for physicochemical characterization.

References

- 1. Page loading... [guidechem.com]

- 2. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DE10065478C1 - Creatine / citric acid compound, process for its preparation and use - Google Patents [patents.google.com]

- 5. Creatine CAS#: 57-00-1 [m.chemicalbook.com]

- 6. International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. thinksrs.com [thinksrs.com]

- 15. researchgate.net [researchgate.net]

- 16. consensus.app [consensus.app]

- 17. journals.physiology.org [journals.physiology.org]

- 18. sportsmedoa.com [sportsmedoa.com]

An In-depth Technical Guide to the Solubility and Stability of Creatine Citrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) citrate (B86180), a salt of the widely studied ergogenic aid creatine, has garnered significant interest within the pharmaceutical and nutraceutical industries. Its enhanced aqueous solubility compared to the more common creatine monohydrate presents potential advantages for the formulation of liquid-based dosage forms and other delivery systems. However, the utility of creatine citrate is intrinsically linked to its stability in aqueous environments, a factor critical for ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of this compound in aqueous solutions, presenting key data, detailed experimental methodologies, and an examination of its degradation pathways.

Understanding this compound: Forms and Dissociation

This compound exists in different stoichiometric ratios of creatine to citric acid, most commonly as dithis compound and trithis compound. It is crucial to understand that in an aqueous solution, these salts are expected to dissociate into creatine and citrate ions. A "trithis compound" is described as a complex of this compound with two additional creatine molecules, resulting in a 3:1 ratio of creatine to citrate[1]. This dissociation influences the physicochemical properties of the solution, including its pH and ultimately the stability of the creatine molecule itself.

Aqueous Solubility of this compound

The primary advantage of this compound over creatine monohydrate lies in its improved solubility in water. This is largely attributed to the acidic nature of the citrate moiety, which lowers the pH of the solution and thereby increases the solubility of creatine[1].

Quantitative Solubility Data

The solubility of creatine and its salts is temperature-dependent. The available data for this compound is summarized below.

| Compound | Temperature (°C) | Solubility (g/L) | pH of Saturated Solution | Reference |

| Creatine Monohydrate | 20 | 14 | ~7 | [1] |

| Trithis compound | 20 | 29 | 3.2 | [1] |

| Dithis compound | 4 | > Creatine Monohydrate | Not Reported | [2] |

| Dithis compound | 25 | > Creatine Monohydrate | Not Reported | [2] |

| Dithis compound | 37 | > Creatine Monohydrate | Not Reported | [2] |

Note: While the solubility of dithis compound is reported to be higher than that of creatine monohydrate at 4°C, 25°C, and 37°C, specific quantitative values from the cited literature are not provided.

Experimental Protocol: Shake-Flask Method for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, followed by quantitative analysis.

Objective: To determine the equilibrium solubility of this compound in an aqueous medium at a specified temperature.

Materials:

-

This compound (di- or tri-creatine citrate)

-

Deionized water (or other aqueous buffer)

-

Thermostatically controlled shaking incubator

-

Centrifuge

-

0.45 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed, screw-cap flask.

-

Place the flask in a thermostatically controlled shaking incubator set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of creatine in the diluted filtrate using a validated HPLC method.

-

Calculate the solubility of this compound in g/L, accounting for the dilution factor.

Stability of this compound in Aqueous Solution

The stability of creatine in aqueous solution is primarily influenced by pH and temperature. The main degradation pathway is an irreversible intramolecular cyclization to form creatinine (B1669602), which is biologically inactive.

Degradation Pathway

The conversion of creatine to creatinine is a first-order reaction involving the nucleophilic attack of the amino group on the carboxyl carbon, leading to the elimination of a water molecule.

Influence of pH and Temperature on Stability

Generally, the degradation of creatine is accelerated at lower pH values and higher temperatures[1]. A saturated solution of trithis compound has a pH of 3.2, which is in the range where creatine degradation is significant[1].

-

4% at pH 5.5

-

12% at pH 4.5

-

21% at pH 3.5

A study on an effervescent formulation containing dithis compound provides some insight into its stability[3][4]:

-

At room temperature (25°C), approximately 90% degradation was observed within 45 days. The pH of the solution increased from 3.6 to 4.5 during this period[3][4].

-

Under refrigerated conditions (4°C), about 80% degradation occurred in 45 days, with no significant change in pH[3][4].

It is important to note that the degradation of creatine can be slowed down at very low pH (<2.5) or at neutral to slightly alkaline pH[1].

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) for a specified period.

-

Oxidative Degradation: Prepare a solution of this compound in 3% H₂O₂. Store at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Store a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 80°C). Also, prepare a solution and store it at an elevated temperature.

-

Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute appropriately. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

Analytical Methodology: Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying this compound and its primary degradation product, creatinine, without interference from other components.

Example HPLC Method Parameters

The following is a representative HPLC method that can be adapted and validated for the analysis of this compound.

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.045 M ammonium (B1175870) sulfate (B86663) in water) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for ideal separation. |

| Flow Rate | 0.75 - 1.0 mL/min |

| Detection | UV at 205-210 nm |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |

| Injection Volume | 10-20 µL |

| Internal Standard | 4-(2-Aminoethyl)benzene sulfonamide (optional, but recommended for improved precision) |

This method is based on principles from published literature and should be fully validated for its intended use.

Method Validation

As per ICH guidelines, the stability-indicating method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is of paramount importance and is demonstrated by the ability of the method to resolve the creatine peak from the creatinine peak and any other potential degradation products generated during forced degradation studies.

Conclusion

This compound offers a significant solubility advantage over creatine monohydrate, making it an attractive alternative for liquid formulations. However, its stability in aqueous solutions is a critical consideration for product development. The degradation of creatine to creatinine is pH and temperature-dependent, with the acidic environment created by the citrate salt potentially accelerating this process. A thorough understanding of these parameters, coupled with the implementation of robust analytical methodologies, is essential for the successful formulation and commercialization of this compound-based products. Further research is warranted to establish a comprehensive pH-rate profile for this compound and to explore formulation strategies to enhance its stability in aqueous systems.

References

- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Creatine: A Comparative Analysis of Creatine Citrate and Creatine Monohydrate for the Scientific Community

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and biological implications of creatine (B1669601) citrate (B86180) and creatine monohydrate. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Chemical Structure: A Tale of Two Molecules

At the core of the comparison lie the distinct chemical structures of creatine monohydrate and tricreatine citrate, the form of this compound commonly utilized in dietary supplements.

Creatine Monohydrate is a molecule of creatine complexed with one molecule of water. Its chemical formula is C₄H₉N₃O₂·H₂O. This structure is characterized by its simplicity and high percentage of creatine by weight.

Trithis compound is a more complex molecule where three creatine molecules are associated with one molecule of citric acid.[1] The first carboxyl group of citric acid, with a pKa of 3.09, is strong enough to form a salt with a creatine molecule. The other two carboxyl groups of citric acid (pKa2 = 4.75, pKa3 = 5.41) are thought to form complexes with the additional two creatine molecules.[1] The molecular formula for trithis compound is C₁₈H₃₅N₉O₁₃.

Physicochemical Properties: A Quantitative Comparison

The differences in chemical structure translate to distinct physicochemical properties, which are critical for formulation, delivery, and biological activity.

| Property | Creatine Monohydrate | Trithis compound | Reference |

| Molecular Formula | C₄H₉N₃O₂·H₂O | C₁₈H₃₅N₉O₁₃ | N/A |

| Molecular Weight | 149.15 g/mol | 585.5 g/mol | [N/A] |

| Creatine Content (% w/w) | 87.9% | ~66% | [1] |

| Solubility in Water at 20°C | 14 g/L | 29 g/L | [1][2] |

| pH of Saturated Solution | ~7.0 | ~3.2 | [1] |

| Solid-State Stability | Highly stable, no degradation at 40°C for over 3 years. | Less stable than monohydrate at elevated temperatures; 770 ppm creatinine (B1669602) after 28 days at 40°C. | [1] |

| Solution Stability | Degradation to creatinine is pH and temperature-dependent; faster at lower pH. | Lower pH of solution may reduce stability compared to monohydrate in the same environment. | [1] |

Experimental Protocols: Methodologies for Characterization

The quantitative data presented above are derived from specific experimental protocols. Understanding these methodologies is crucial for interpreting the data and designing future studies.

Solubility Determination

Objective: To determine the concentration of a saturated solution of the creatine compound in a solvent at a specific temperature.

Methodology:

-

Sample Preparation: An excess amount of the creatine compound (monohydrate or citrate) is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 20°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a 0.22 µm filter.

-

Quantification: The concentration of creatine in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

-

Calculation: The solubility is expressed in grams per liter (g/L).

Stability Analysis (HPLC Method)

Objective: To quantify the degradation of creatine to creatinine over time under specific storage conditions.

Methodology:

-

Sample Preparation: Solutions of creatine monohydrate and trithis compound are prepared in aqueous buffers at various pH levels (e.g., 3.5, 4.5, 5.5, 7.5).[1] Solid samples are stored at controlled temperatures (e.g., room temperature, 40°C, 60°C).[1]

-

Incubation: The samples are stored for a defined period, with aliquots withdrawn at specific time points.

-

Chromatographic Separation: The concentrations of creatine and creatinine in the aliquots are determined by a stability-indicating HPLC method.

-

Column: A C18 reversed-phase column is commonly used.[3]

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile, water, and an ion-pairing agent or buffer like trifluoroacetic acid (TFA), is employed.[5]

-

Detection: UV detection at approximately 210 nm is suitable for both creatine and creatinine.[3]

-

-

Data Analysis: The percentage of creatine remaining and the percentage of creatinine formed are calculated at each time point to determine the degradation kinetics.

In Vitro Permeability (Caco-2 Cell Assay)

Objective: To assess the intestinal permeability of creatine compounds using an in vitro model.

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on semipermeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.[6][7][8]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[6]

-

Transport Study:

-

The creatine compound (radiolabeled or unlabeled) is added to the apical (AP) side of the transwell, representing the intestinal lumen.

-

Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points over a defined period (e.g., 90 minutes).[9]

-

Transport in the reverse direction (BL to AP) can also be assessed to investigate the involvement of efflux transporters.[9]

-

-

Quantification: The concentration of the creatine compound in the collected samples is determined by liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Bioavailability and Pharmacokinetic Studies

Objective: To determine the rate and extent to which creatine from different formulations reaches the systemic circulation.

Methodology:

-

Study Design: A randomized, double-blind, crossover design is often employed with healthy human subjects.[10]

-

Dosing: Subjects ingest a single dose of either creatine monohydrate or an isomolar (B1166829) amount of trithis compound.[10]

-

Blood Sampling: Blood samples are collected at predetermined time points before and after ingestion (e.g., over an 8-hour period).[10]

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of creatine is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated to compare the bioavailability of the two forms.[10]

Biological Activity and Signaling Pathways

Creatine supplementation is well-established to enhance physical performance and promote muscle growth, primarily through its role in cellular energy metabolism. While direct comparative studies on the signaling effects of this compound versus monohydrate are scarce, the general mechanisms of creatine action are understood to be the same regardless of the form, as both deliver the same active molecule to the muscle cells.

The primary signaling pathway influenced by creatine supplementation is the Akt/mTOR pathway , a central regulator of muscle protein synthesis and hypertrophy.

References

- 1. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]

- 6. enamine.net [enamine.net]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. Evaluation of creatine transport using Caco-2 monolayers as an in vitro model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of new forms of creatine in raising plasma creatine levels - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Creatine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) citrate (B86180), a salt formed from creatine and citric acid, is a popular dietary supplement valued for its potential for enhanced solubility and stability compared to creatine monohydrate. A thorough characterization of this compound is essential for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis of creatine citrate, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD). This document details the experimental protocols, presents key quantitative data, and illustrates analytical workflows to serve as a comprehensive resource for professionals in the field.

Introduction to this compound

Creatine is a naturally occurring nitrogenous organic acid that plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and brain. While creatine monohydrate is the most studied form, alternative salt forms such as this compound have been developed to improve physicochemical properties like aqueous solubility. Spectroscopic methods are indispensable for confirming the molecular structure, assessing purity, investigating stability, and characterizing the solid-state properties of this compound and its related formulations.

The formation of this compound involves an acid-base reaction between the basic guanidinium (B1211019) group of creatine (in its zwitterionic form) and the carboxylic acid groups of citric acid. This interaction is key to its structure and properties.

Caption: Chemical structures of Creatine and Citric Acid leading to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), confirming the identities of the creatine and citrate moieties and their stoichiometric ratio.

Experimental Protocol (¹H NMR)

A typical protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly Deuterium Oxide (D₂O), in a standard 5 mm NMR tube. D₂O is suitable due to the high solubility of this compound and for exchanging labile protons.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 500 or 600 MHz instrument.[1]

-

Data Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

-

Solvent suppression techniques may be applied to attenuate the residual HDO signal.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum using an internal standard or to the residual solvent peak.

Data Presentation: ¹H NMR Chemical Shifts

The following table summarizes the expected ¹H NMR chemical shifts for the creatine moiety in an aqueous solution. The citrate moiety will present as two sets of doublets (an AB quartet) around 2.5-2.7 ppm.

| Assignment (Creatine Moiety) | Chemical Shift (δ) in D₂O | Multiplicity |

| N-CH₃ | ~3.03 ppm | Singlet |

| N-CH₂ -COOH | ~3.93 ppm | Singlet |

| (Data synthesized from publicly available spectra for creatine)[2] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within the this compound molecule by measuring the absorption of infrared radiation. It is particularly useful for confirming the presence of both creatine and citrate components and for studying solid-state interactions, such as hydrogen bonding in co-crystals.[3]

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Spectrum Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Instrumentation: Use a benchtop FTIR spectrometer. Spectra are typically recorded over a range of 4000–400 cm⁻¹.[4]

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound will be a superposition of the spectra of creatine and citric acid, with potential shifts due to intermolecular interactions.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment (Creatine Moiety) | Reference |

| ~3000-3500 | N-H stretching vibrations | [4][5] |

| ~1600-1700 | C=O stretching (carboxylate) | [6] |

| 1396 | C-N stretching / CH₂ wagging | [4][7] |

| 1308 | C-N stretching / CH₂ wagging | [4][7] |

| (Citric acid will show characteristic broad O-H stretches (~2500-3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹) from its carboxylic acid groups) |

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with a liquid chromatography (LC) separation front-end (LC-MS/MS), is the gold standard for the quantification of creatine and its degradation product, creatinine (B1669602).[8] It offers exceptional sensitivity and specificity, making it ideal for stability studies, pharmacokinetic analysis, and impurity profiling.

Experimental Protocol (LC-MS/MS)

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water or a mobile phase constituent). Perform serial dilutions to create calibration standards and quality control samples within the linear range of the assay (e.g., 0.5-200 µg/mL).[9] Protein precipitation may be required for biological matrices.

-

Chromatographic Separation:

-

Column: A C18 or a HILIC column is commonly used. For example, a Raptor HILIC-Si (2.7 μm, 50 mm × 2.1 mm) column.[8]

-

Mobile Phase: A typical mobile phase for HILIC separation consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).[9]

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is standard.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high specificity.

-

MRM Transitions: For creatine, the transition of m/z 132 → 90 (loss of ketene) is often monitored. For creatinine, m/z 114 → 44 is a common transition.

-

Data Presentation: Key Mass Spectrometry Parameters

| Analyte | Parent Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Technique |

| Creatine | 132.1 | 90.1 | LC-MS/MS |

| Creatinine | 114.1 | 44.1 | LC-MS/MS |

| (Data synthesized from multiple sources)[8][9] |

Complementary Spectroscopic Techniques

UV-Visible (UV-Vis) Spectroscopy

While creatine and citric acid do not have strong chromophores in the near-UV and visible range, UV-Vis spectroscopy can be used for quantification, often coupled with LC. The signal at ~205-220 nm is used to calculate creatine concentration.[10][11][12] A spectrophotometric method has also been developed where creatine reacts with a dye to form an orange-colored complex that can be detected at 525 nm.[13]

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations and is complementary to FTIR. It is particularly useful for analyzing aqueous samples and for studying polymorphism. Characteristic Raman peaks for creatine have been identified at 829, 915, 1049, and 1397 cm⁻¹.[14]

X-ray Diffraction (XRD)

XRD is the definitive technique for analyzing the solid-state structure of crystalline materials. Powder XRD (PXRD) is used to identify crystalline phases, assess crystallinity, and can distinguish between different forms like creatine monohydrate, anhydrous creatine, and cocrystals of creatine with citric acid.[3][15] The crystal structure of a 1:1 cocrystal of creatine and citric acid has been solved using PXRD data.[3]

Integrated Analytical Workflow

A comprehensive analysis of this compound involves the strategic application of multiple spectroscopic techniques. The following workflow illustrates how these methods are interrelated to provide a complete characterization of the material, from structural confirmation to stability assessment.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Summary of Physicochemical Data

The choice of creatine salt form is often driven by properties like solubility. Spectroscopic and related analytical methods are used to quantify these advantages.

| Compound | Aqueous Solubility (at 25°C) | Key Analytical Technique | Reference |

| Creatine Monohydrate | ~13.3 g/L | HPLC | [3] |

| Di-creatine Citrate | Higher than Creatine Monohydrate | HPLC | [12][15] |

| 1:1 Creatine:Citric Acid Cocrystal | ~32.0 g/L | HPLC | [3] |

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic use of several powerful techniques. NMR and FTIR are fundamental for structural identification, while XRD is essential for solid-state characterization. For quantitative analysis, particularly in the context of stability and purity, chromatography coupled with mass spectrometry or UV detection provides the required sensitivity and specificity. This guide provides the foundational protocols and data necessary for researchers, scientists, and drug development professionals to effectively characterize this compound, ensuring product quality, safety, and efficacy.

References

- 1. bmse000950 Creatine at BMRB [bmrb.io]

- 2. hmdb.ca [hmdb.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Detection of creatine in rat muscle by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. it.restek.com [it.restek.com]

- 9. An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spectrophotometric and chromatographic analysis of creatine:creatinine crystals in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Spectrophotometric determination of creatine in urine and blood human samples | Semantic Scholar [semanticscholar.org]

- 14. Detecting creatine excreted in the urine of swimming athletes by means of Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Bioavailability and Pharmacokinetics of Creatine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601), a nitrogenous organic acid, is a widely utilized dietary supplement known for its ergogenic effects on muscle performance. While creatine monohydrate remains the most studied form, alternative formulations such as creatine citrate (B86180) have been developed with purported advantages in solubility and gastrointestinal tolerance. This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of creatine citrate. It is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction

Creatine plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] It functions as a temporal and spatial energy buffer through the phosphocreatine (B42189) (PCr) system, which facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP).[1] The efficacy of exogenous creatine supplementation in augmenting intramuscular creatine stores is well-established.[1][3][4] this compound, a salt of creatine bound to citric acid, has been marketed as a more soluble alternative to the conventional creatine monohydrate.[5] This increased solubility is theorized to potentially enhance absorption and reduce the gastrointestinal distress that some individuals experience with creatine monohydrate.[5] This guide delves into the scientific evidence supporting these claims by examining the bioavailability and pharmacokinetic profile of this compound.

Physicochemical Properties and Solubility

This compound's primary distinction from creatine monohydrate lies in its enhanced aqueous solubility.[4][5] The addition of the acidic citrate moiety lowers the pH of an aqueous solution, thereby increasing the solubility of creatine.[3][4]

Table 1: Solubility of Creatine Forms

| Creatine Form | Solubility in Water at 20°C | Resulting pH of Saturated Solution | Reference |

| Creatine Monohydrate | 14 g/L | 7.0 | [4] |

| Tri-creatine Citrate | 29 g/L | 3.2 | [3][4] |

This enhanced solubility is the basis for claims of potentially faster absorption and improved tolerability, as it may reduce undissolved particles in the gastrointestinal tract.[5]

Pharmacokinetics of this compound

The pharmacokinetic profile of a substance describes its absorption, distribution, metabolism, and excretion (ADME). For creatine, this involves its uptake from the gastrointestinal tract, transport in the bloodstream, uptake into target tissues, and eventual conversion to creatinine (B1669602) for excretion.

Absorption

Following oral ingestion, creatine is absorbed from the gastrointestinal tract, likely via an active transport mechanism similar to that of amino acids and peptides.[6] While creatine monohydrate is known to have high bioavailability, approaching 100%, the rate of absorption can be influenced by its solubility.[3][7]

A key study by Jäger et al. (2007) directly compared the pharmacokinetics of this compound (CrC), creatine monohydrate (CrM), and creatine pyruvate (B1213749) (CrPyr) in healthy subjects. The findings from this study provide the most direct quantitative data on the plasma kinetics of this compound.

Table 2: Pharmacokinetic Parameters of Different Creatine Forms Following a Single Oral Dose (Isomolar to 4.4 g Creatine)

| Parameter | Creatine Monohydrate (CrM) | Tri-creatine Citrate (CrC) | Source |

| Dose Administered | 5.0 g | 6.7 g | [7] |

| Mean Peak Plasma Concentration (Cmax) | Data not explicitly provided for CrM alone in the primary comparison table, but implied to be lower than CrPyr. | Not significantly different from CrM. | [7][8] |

| Area Under the Curve (AUC) | Not significantly different between CrM and CrC. | Not significantly different from CrM. | [7][8] |

The study by Jäger et al. (2007) concluded that while there were slight alterations in the kinetics of plasma creatine absorption, with creatine pyruvate showing a significantly higher peak concentration and AUC compared to both creatine monohydrate and this compound, the differences between creatine monohydrate and this compound were not statistically significant.[7][8] This suggests that while solubility is increased with the citrate form, it may not translate to a significantly greater overall absorption or bioavailability compared to the highly bioavailable creatine monohydrate.[3][7]

Distribution and Metabolism

Once absorbed into the bloodstream, creatine is distributed to various tissues, with approximately 95% being taken up by skeletal muscle.[1][2] This uptake is mediated by a specific sodium- and chloride-dependent creatine transporter (CRT), also known as SLC6A8.[2][9][10] Inside the cell, creatine is reversibly phosphorylated to phosphocreatine by the enzyme creatine kinase (CK).[1][2]

The metabolic fate of creatine is its non-enzymatic conversion to creatinine, which then diffuses out of the muscle into the bloodstream and is subsequently excreted by the kidneys.[10][11]

Caption: Creatine Metabolism and Transport Pathway.

Experimental Protocols

To ensure the reproducibility and critical evaluation of research findings, a detailed understanding of the experimental methodologies is crucial. The following section outlines a typical protocol for a pharmacokinetic study of this compound, based on the methodology employed by Jäger et al. (2007).

Study Design

A randomized, double-blind, crossover design is optimal for comparing different creatine formulations. This design minimizes inter-individual variability by having each subject act as their own control. A washout period of at least one week between treatments is necessary to ensure the clearance of the previously administered creatine form.

Subjects

Healthy male and female subjects are typically recruited. Exclusion criteria should include any history of renal or hepatic disease, gastrointestinal disorders, and the use of any medications or supplements known to affect creatine metabolism or renal function.

Dosing and Administration

-

Dosage: Isomolar amounts of creatine should be administered across all treatment arms to ensure a valid comparison. For example, to deliver 4.4 g of creatine, 5.0 g of creatine monohydrate or 6.7 g of tri-creatine citrate would be used.[7]

-

Administration: The creatine supplement is dissolved in a standardized volume of water (e.g., 450 ml) and ingested by the subjects after an overnight fast.[7]

Blood Sampling

Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation. Plasma samples are then stored at -80°C until analysis.

Analytical Methodology

Plasma creatine concentrations are quantified using a validated analytical method. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common, sensitive, and specific methods for this purpose.[12][13][14][15]

-

Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.[14][15] The resulting supernatant is then filtered before injection into the chromatography system.[14]

-

Chromatographic Separation: A reversed-phase C18 column or a HILIC column can be used for separation.[14][15]

-

Detection: UV detection or mass spectrometry is used for quantification.[14][15]

Caption: Workflow for a Creatine Pharmacokinetic Study.

Conclusion